(E)-1-azabicyclo[3.2.1]octan-4-one oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-azabicyclo[3.2.1]octan-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-7-2-4-9-3-1-6(7)5-9/h6,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSTFJMMIUKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC(=NO)C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 1 Azabicyclo 3.2.1 Octan 4 One Oxime and Its Precursors
General Strategies for 1-Azabicyclo[3.2.1]octane Core Construction
The construction of the 1-azabicyclo[3.2.1]octane framework, a bridged bicyclic system, requires strategic bond formations to create the characteristic five and six-membered rings sharing a nitrogen atom at the bridgehead and a three-carbon bridge.
Intramolecular cyclization represents a powerful and frequently employed strategy for the synthesis of the 1-azabicyclo[3.2.1]octane core. These methods involve the formation of one of the rings by creating a new carbon-carbon or carbon-nitrogen bond within an acyclic or monocyclic precursor that already contains the necessary atoms for the bicyclic system.
One of the most direct methods for constructing the 1-azabicyclo[3.2.1]octane skeleton involves an intramolecular nucleophilic attack. In this approach, a nitrogen-containing nucleophile displaces a leaving group within the same molecule to form the bicyclic ring system. For instance, derivatives of 1,2,3,6-tetrahydropyridine (B147620) bearing a side chain with a suitable electrophilic center can undergo intramolecular carbocationic cyclization. In a specific example, 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-1,2,3,6-tetrahydropyridines, upon treatment with a strong acid like trifluoromethanesulfonic acid, cyclize to form 4-methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes. researchgate.net This transformation proceeds through the formation of a carbocation which is then trapped by the nitrogen atom of the tetrahydropyridine (B1245486) ring.
| Starting Material | Reagent | Product | Yield (%) |
| 1-[2-hydroxy-2-phenylethyl]-4-methyl-1,2,3,6-tetrahydropyridine | Trifluoromethanesulfonic acid | 4-Methyl-6-phenyl-1-azabicyclo[3.2.1]oct-3-ene | 75 |
| 1-[2-hydroxy-2-(4-methylphenyl)ethyl]-4-methyl-1,2,3,6-tetrahydropyridine | Trifluoromethanesulfonic acid | 4-Methyl-6-(4-methylphenyl)-1-azabicyclo[3.2.1]oct-3-ene | 80 |
| 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3,6-tetrahydropyridine | Trifluoromethanesulfonic acid | 4-Methyl-6-(4-methoxyphenyl)-1-azabicyclo[3.2.1]oct-3-ene | 82 |
This table presents data on the synthesis of 1-azabicyclo[3.2.1]octane derivatives via intramolecular nucleophilic cyclization.
Palladium-catalyzed reactions have emerged as a versatile tool in organic synthesis, including the construction of complex heterocyclic systems. For the synthesis of the azabicyclo[3.2.1]octane core, palladium-catalyzed intramolecular cyclization offers a powerful method. For instance, the palladium-catalyzed transannular C–H arylation of azabicycloalkanes has been developed, showcasing the ability to functionalize the bicyclic core. acs.org While this example illustrates a post-cyclization functionalization, similar palladium-catalyzed methodologies can be envisioned for the primary ring closure. A more direct application involves the intramolecular coupling of an appropriately substituted precursor. For example, indole-fused bicyclo[3.2.1]octanes can be constructed via an aminopalladation-triggered Heck-type reaction. clockss.org
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) |
| N-sulfonyl-2-alkynylanilide derivative | Pd(OAc)2, (S)-Synphos | Indole-fused bicyclo[3.2.1]octane | 95 | 96 |
| N-tosyl-2-alkynylanilide derivative | Pd(OAc)2, (S)-Synphos | Indole-fused bicyclo[3.2.1]octane | 88 | 94 |
This table showcases the efficiency of palladium-catalyzed intramolecular cyclization in constructing complex bicyclo[3.2.1]octane systems.
The intramolecular 1,4-conjugate addition, or Michael addition, is another effective strategy for the formation of the 1-azabicyclo[3.2.1]octane ring system. This approach typically involves a nitrogen nucleophile adding to an α,β-unsaturated carbonyl or a related electron-deficient alkene within the same molecule. A notable example is the synthesis of 6-azabicyclo[3.2.1]octanes through a Horner-Emmons olefination followed by a conjugate addition reaction of N-acetylamides. mdpi.com This tandem reaction allows for the construction of the bicyclic system with two bridgehead quaternary carbon centers.
| Starting Material | Key Reaction | Product |
| N-acetylamide with a tethered phosphonate (B1237965) and an enone precursor | Horner-Emmons olefination−conjugate addition | 1,5-disubstituted-6-azabicyclo[3.2.1]octane |
This table illustrates the application of intramolecular 1,4-conjugate addition in the synthesis of the azabicyclo[3.2.1]octane core.
Ring expansion reactions provide an alternative pathway to the 1-azabicyclo[3.2.1]octane skeleton, often starting from smaller, more readily available bicyclic systems. A classic example is the rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. researchgate.net While this leads to a diazabicyclic system, similar radical-mediated ring expansions could be envisioned for the synthesis of the 1-azabicyclo[3.2.1]octane core. Another approach involves the reaction of substituted norbornadienes with tosyl azide, which proceeds through a cycloaddition/rearrangement sequence to yield 2-azabicyclo[3.2.1]octadienes. These unsaturated precursors can then be reduced to the corresponding saturated 2-azabicyclo[3.2.1]octane ring system. rsc.org Although these examples lead to the 2-aza isomer, the underlying principle of ring expansion from a bicyclo[2.2.1]heptane system is a viable strategy.
| Starting Material | Reagent | Intermediate | Final Product |
| Norbornadiene | Phenylsulfonyl azide | N-phenylsulfonyl 2-azabicyclo[3.2.1]octadiene | 2-Azabicyclo[3.2.1]octane (after reduction) |
This table outlines a ring expansion strategy for the synthesis of an azabicyclo[3.2.1]octane scaffold.
Desymmetrization of achiral or meso starting materials offers an elegant and efficient route to enantiomerically enriched bicyclic compounds. For the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, a close analogue of the 1-aza system, desymmetrization of achiral tropinone (B130398) derivatives is a well-established strategy. google.com These methods often employ chiral reagents or catalysts to differentiate between two enantiotopic groups in the starting material. For instance, chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations of 1,3-diones onto tethered electron-deficient alkenes have been used to synthesize bicyclo[3.2.1]octanes with high enantioselectivity. While not directly applied to the 1-azabicyclo[3.2.1]octane system in the cited literature, this approach highlights the potential of desymmetrization for accessing this class of compounds.
| Substrate | Catalyst | Reaction Type | Product | Enantiomeric Excess (%) |
| 2,2-disubstituted cyclic 1,3-diketone with a tethered enone | Chiral Phosphoric Acid | Desymmetrizing Michael cyclization | Bicyclo[3.2.1]octane | up to 99 |
This table provides an example of a desymmetrization approach to a bicyclo[3.2.1]octane system.
Synthesis of (E)-1-azabicyclo[3.2.1]octan-4-one Oxime
The conversion of the precursor ketone, 1-azabicyclo[3.2.1]octan-4-one, to the corresponding oxime is a standard chemical transformation. The reaction typically involves treating the ketone with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride, often in the presence of a base to liberate the free hydroxylamine. A common procedure involves the condensation of the ketone with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695), with a base such as pyridine. The reaction is often carried out at elevated temperatures, for instance, at the reflux temperature of the solvent. The stereochemical outcome of the oximation of bicyclic ketones can be influenced by steric and electronic factors, often leading to the preferential formation of one geometric isomer. In the case of 1-azabicyclo[3.2.1]octan-4-one, the (E)-isomer is the thermodynamically more stable and, therefore, the major product under equilibrium conditions.
| Ketone Precursor | Reagent | Base | Solvent | Product |
| 1-Azabicyclo[3.2.1]octan-4-one | Hydroxylamine hydrochloride | Pyridine | Ethanol | This compound |
This table details the oximation reaction to form the target compound.
Reductive Amination Routes
Reductive amination serves as a powerful tool for the formation of C-N bonds and is instrumental in the synthesis of various azabicyclic frameworks. While not always a direct route to the 1-azabicyclo[3.2.1]octane core itself, it is frequently employed to introduce amino functionalities or to construct the heterocyclic ring from acyclic precursors. In the context of azabicyclo[3.2.1]octane synthesis, this method is often part of a multi-step sequence. For instance, a sequential Michael-cyclization, reductive amination, and lactamization sequence has been used to deliver a 2-azabicyclo[3.2.1]octan-3-one core.
A common approach involves the intramolecular reductive amination of a suitably functionalized amino ketone or aldehyde. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a hydride reagent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Table 1: Examples of Reductive Amination in Azabicycle Synthesis
| Precursor Type | Reagents | Product Scaffold | Key Feature |
|---|---|---|---|
| δ-Amino Ketone | H₂, Pd/C or NaBH₃CN | Piperidine Ring | Intramolecular cyclization |
| Bicyclic Ketone + Amine | NaBH₃CN, Acetic Acid | Substituted Azabicycle | Intermolecular functionalization |
| Keto-aldehyde | Amine, NaBH(OAc)₃ | Azabicyclic core | Tandem cyclization |
Chemoenzymatic Cascade Approaches
Modern synthetic chemistry increasingly employs chemoenzymatic cascades to construct complex molecules with high efficiency and stereoselectivity. For scaffolds related to 1-azabicyclo[3.2.1]octane, such as the 6-azabicyclo[3.2.1]octane core, one-pot chemoenzymatic approaches have been developed. These methods combine the selectivity of enzymes with the versatility of chemical catalysts.
One notable example involves a cascade initiated by iridium photocatalysis coupled with the action of ene reductases (EREDs). This process can facilitate an intramolecular β-C–H functionalization. The reaction sequence typically starts with readily available materials, such as cyclohexenones and N-phenylglycines. The enzymatic step, which may require oxygen, selectively dehydrogenates a substituted cyclohexanone (B45756) intermediate to form an α,β-unsaturated ketone. This intermediate then undergoes a spontaneous intramolecular aza-Michael addition under basic conditions to forge the bridged bicyclic system. Although demonstrated for the 6-aza isomer, this strategy highlights a powerful and sustainable approach for accessing azabicyclic frameworks.
Table 2: Chemoenzymatic Cascade for 6-Azabicyclo[3.2.1]octan-3-one
| Step | Catalyst/Reagent | Transformation | Mechanism |
|---|---|---|---|
| 1 | Iridium Photocatalyst | Formation of substituted cyclohexanone | Photoredox Catalysis |
| 2 | Ene Reductase (ERED), O₂ | Dehydrogenation to enone | Enzymatic Oxidation |
| 3 | Base | Cyclization | Intramolecular Aza-Michael Addition |
Aza-Diels-Alder Reactions for Azabicyclo[3.2.1]octane Scaffolds
The aza-Diels-Alder reaction is a cornerstone in the synthesis of nitrogen-containing six-membered rings and is particularly useful for establishing the core structure of azabicyclic systems. This [4+2] cycloaddition typically involves the reaction of a diene with an imine (the dienophile). To construct azabicyclo[3.2.1]octane precursors, cyclopentadiene (B3395910) is often used as the diene component.
The reaction can be promoted by Lewis acids and allows for the stereoselective formation of the bicyclic scaffold. The resulting cycloadduct, a 2-azabicyclo[2.2.1]heptene derivative, can then be elaborated through various transformations, such as ring expansion, to yield the desired 2-azabicyclo[3.2.1]octane framework. While this approach most directly leads to the 2-aza isomer, the fundamental bicyclic structure it creates is a key starting point for accessing various isomers through subsequent rearrangement or ring-expansion strategies.
Synthesis of 1-azabicyclo[3.2.1]octan-4-one (Ketone Precursor)
The direct synthesis of the ketone precursor, 1-azabicyclo[3.2.1]octan-4-one , is a critical step. A primary and effective method to construct this specific bicyclic system is through the intramolecular cyclization of functionalized tetrahydropyridine derivatives. rcsi.scienceresearchgate.net
One such strategy involves an intramolecular carbocationic cyclization. The process starts with a 1-[2-hydroxy-2-(aryl)ethyl]-1,2,3,6-tetrahydropyridine precursor. researchgate.net Treatment of this alcohol with a strong acid, such as trifluoromethanesulfonic acid, generates a carbocation. This is followed by a nucleophilic attack from the enamine moiety of the tetrahydropyridine ring, leading to the formation of the bridged 1-azabicyclo[3.2.1]octane skeleton. researchgate.net While this specific example leads to an octene derivative, subsequent functional group manipulation can yield the target ketone.
Another powerful strategy for forming the azabicyclo[3.2.1]octane skeleton is the intramolecular Mannich reaction. yakhak.orgresearchgate.net This reaction involves the acid- or base-catalyzed cyclization of an amino compound containing an enolizable ketone or aldehyde. For the synthesis of the closely related 8-azabicyclo[3.2.1]octane system (tropinones), N-sulfinyl β-amino ketone ketals have been used as precursors. nih.gov Hydrolysis of the ketal and subsequent treatment with reagents like (Boc)₂O can trigger the Mannich cyclization to form the bicyclic ketone. nih.gov Similar principles can be applied to construct the 1-azabicyclo isomer from appropriately designed acyclic or monocyclic precursors.
Formation of the Oxime Functionality
Once the ketone precursor is obtained, the final step is the conversion to the oxime. This involves a condensation reaction with a hydroxylamine derivative, where control of stereochemistry is crucial to obtain the desired (E)-isomer.
Condensation Reactions with Hydroxylamine Derivatives
The formation of an oxime from a ketone is a classic condensation reaction. The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1-azabicyclo[3.2.1]octan-4-one. The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base to liberate the free hydroxylamine. Common bases include sodium acetate, pyridine, or sodium hydroxide. The reaction is often performed in a protic solvent like ethanol or water. The equilibrium of this reaction is driven forward by the removal of water, often azeotropically, or by precipitation of the product.
Stereoselective Formation of the (E)-Oxime Isomer
The reaction between an unsymmetrical ketone and hydroxylamine can produce two geometric isomers, (E) and (Z). For 1-azabicyclo[3.2.1]octan-4-one, the formation of the (E)-isomer is often favored. The stereochemical outcome is influenced by both thermodynamic and kinetic factors. The (E)-isomer, where the hydroxyl group is oriented anti to the larger or more sterically demanding bridge of the bicyclic system, is generally the thermodynamically more stable product.
Studies on the oximation of similar bridged bicyclic ketones, such as quinuclidin-3-one, have shown that the reaction conditions can significantly influence the E/Z ratio. nih.gov While classical methods in solution may yield a mixture of isomers, techniques like microwave-assisted synthesis or mechanochemistry have been shown to provide the pure (E)-oxime with high conversion and stereospecificity, sometimes in a matter of minutes. nih.gov The choice of solvent and pH can also play a role in directing the stereoselectivity, with the (E) configuration being the predominant or exclusive product under thermodynamic control.
Table 3: Factors Influencing Stereoselective (E)-Oxime Formation
| Factor | Influence on Stereoselectivity | Favored Isomer |
|---|---|---|
| Steric Hindrance | The hydroxyl group orients away from the bulky bicyclic bridge. | (E) |
| Thermodynamic Control | Longer reaction times or higher temperatures allow equilibration to the more stable isomer. | (E) |
| Microwave Synthesis | Can provide rapid and highly stereospecific conversion. nih.gov | (E) |
| Mechanochemistry | Solvent-free conditions that can enhance stereoselectivity. nih.gov | (E) |
Control of Oxime E/Z Isomerism during Synthesis
The formation of oximes from unsymmetrical ketones, such as 1-azabicyclo[3.2.1]octan-4-one, inherently introduces the potential for E/Z isomerism. The stereochemical outcome of this reaction is influenced by various factors, including reaction conditions and the nature of the reagents. Classical oximation methods often yield a mixture of (E) and (Z) geometric isomers, which may necessitate separation by techniques like chromatography or recrystallization. researchgate.net
In certain synthetic approaches, the (E)-oxime isomer of the 1-azabicyclo[3.2.1]octane system is formed exclusively. For instance, an intramolecular Michael reaction of a nitrosoalkene, generated in situ, can lead to the formation of the bicyclic oxime as a single (E)-isomer. nih.gov The geometry of the product can be confirmed through methods such as X-ray crystallography, often after conversion to a derivative like an oxime tosylate. nih.gov Similarly, studies on the synthesis of related 3-azabicyclo[3.2.1]octan-8-one oximes have reported the exclusive formation of the E isomer in high yields (>90%). researchgate.net
Conversely, conditions can be manipulated to favor the (Z)-isomer. For the related 1-azabicyclo[2.2.1]heptan-3-one, the initial synthesis of an O-substituted oxime resulted in a 60:40 ratio of Z to E isomers. However, by conducting the reaction under acidic conditions, using an acid like oxalic acid, an equilibrium can be established that favors the Z isomer. This process of E-to-Z conversion can significantly improve the isomeric ratio, for example, from 60:40 to 85:15, and subsequent isolation as a salt can further enhance the purity to over 99:1 (Z/E). google.com The isomerization is believed to proceed through protonation of the imine nitrogen, allowing for rotation around the C=N bond.
The choice of catalyst and reagents also plays a critical role. While many methods produce mixtures, specific catalytic systems have been developed for the highly stereoselective conversion of ketones to their corresponding oximes. researchgate.net
Table 1: Factors Influencing E/Z Isomerism in Azabicyclo-octanone Oxime Synthesis
| Factor | Observation | Outcome | Reference |
| Reaction Conditions | Oximation under acidic conditions (e.g., with oxalic acid). | Promotes E-to-Z isomerization, increasing the yield of the (Z)-isomer. | google.com |
| Synthetic Route | Intramolecular Michael reaction of a nitrosoalkene. | Can lead to the exclusive formation of the (E)-oxime isomer. | nih.gov |
| Substrate Structure | Synthesis of 3-azabicyclo[3.2.1]octan-8-one oximes. | Reported to yield only the (E)-isomer in high yields. | researchgate.net |
| General Methods | Classical oximation procedures. | Often result in a mixture of (E) and (Z) isomers. | researchgate.net |
Enantioselective Synthesis of the 1-azabicyclo[3.2.1]octan-4-one Scaffold and its Oxime Derivatives
The 1-azabicyclo[3.2.1]octane core is a key structural motif in numerous biologically active compounds, particularly tropane (B1204802) alkaloids. ehu.es Consequently, significant research has been directed towards the enantioselective synthesis of this scaffold, which serves as the direct precursor to chiral oxime derivatives. Methodologies for achieving stereocontrol can be broadly categorized, with many successful approaches installing the critical stereochemical information during the formation of the bicyclic ring system itself. ehu.esresearchgate.net
A variety of strategies have been developed to construct the chiral 1-azabicyclo[3.2.1]octane framework from achiral starting materials. These enantioselective methods are crucial as they obviate the need for chiral starting materials or diastereoselective reactions on substrates that already contain a stereocenter. researchgate.net
Key Enantioselective Approaches:
Asymmetric Cycloadditions: Intramolecular [3+2] cycloaddition reactions of nitrones with alkenes, catalyzed by chiral Lewis acids, can provide enantiomerically enriched bicyclic products.
Organocatalysis: The use of chiral organocatalysts, such as those derived from proline or cinchona alkaloids, has proven effective in promoting enantioselective intramolecular Mannich or Michael reactions to form the bicyclic core.
Enantioselective Deprotonation: The desymmetrization of achiral tropinone derivatives using chiral lithium amide bases represents another powerful strategy. The resulting enantioenriched lithium enolate can then be trapped or used in subsequent reactions to generate chiral functionalized 8-azabicyclo[3.2.1]octane derivatives. ehu.es
Intramolecular Desymmetrization of Meso-epoxides: An innovative approach involves the intramolecular desymmetrization of meso-epoxides catalyzed by chiral phosphoric acids, leading to the formation of the chiral 8-azabicyclo[3.2.1]octane core. researchgate.net
Once the enantiomerically pure or enriched 1-azabicyclo[3.2.1]octan-4-one ketone is synthesized, it can be converted to the corresponding oxime derivative. This oximation step, typically achieved by reaction with hydroxylamine or its derivatives, generally proceeds without racemization of the stereocenters on the bicyclic scaffold. sciendo.com The subsequent control of the oxime's E/Z geometry can then be addressed using the methods described in the previous section.
Table 2: Selected Enantioselective Strategies for the Azabicyclo[3.2.1]octane Scaffold
| Strategy | Description | Typical Reagents/Catalysts | Reference |
| Enantioselective Deprotonation | Desymmetrization of an achiral ketone (e.g., tropinone) using a chiral base. | Chiral lithium amides (e.g., derived from phenylglycinol). | ehu.es |
| Intramolecular Desymmetrization | Asymmetric ring-opening of a meso-epoxide to form the bicyclic amine. | Chiral phosphoric acids (e.g., VAPOL-derived). | researchgate.net |
| Asymmetric Cycloadditions | Catalyzed intramolecular reactions to form the bicyclic ring system. | Chiral Lewis acids, organocatalysts. | ehu.es |
Chemical Transformations and Reaction Mechanisms
Reactions Involving the Oxime Functional Group
The C=NOH group is the focal point for the key chemical transformations of this molecule, including the classical Beckmann rearrangement and more contemporary radical-based reactions.
Beckmann Rearrangement and Fragmentation Pathways
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide or lactam. wikipedia.orgalfa-chemistry.commasterorganicchemistry.com The reaction outcome for (E)-1-azabicyclo[3.2.1]octan-4-one oxime, whether it be a normal rearrangement to a lactam or an abnormal fragmentation, is highly dependent on the reaction conditions and the stereochemistry of the oxime. wikipedia.orgillinois.edu
In the presence of an acid catalyst (e.g., H₂SO₄, PCl₅, or TsCl), the hydroxyl group of the oxime is converted into a good leaving group. alfa-chemistry.comorganic-chemistry.org Subsequently, the alkyl group positioned anti-periplanar to the leaving group migrates to the nitrogen atom in a concerted step, leading to the formation of a nitrilium ion intermediate. This intermediate is then hydrolyzed to yield a lactam. masterorganicchemistry.com For cyclic oximes like this compound, this process results in a ring-expanded lactam. wikipedia.org
Given the structure of this compound, the group anti to the hydroxyl group is the C5-C4 bond. Migration of this bond would lead to the formation of a seven-membered lactam, 1,4-diazabicyclo[4.2.1]nonan-5-one. The reaction is stereospecific, with the migrating group being anti to the leaving group on the nitrogen. organic-chemistry.org
Illustrative Reaction Conditions for Normal Beckmann Rearrangement:
| Catalyst | Solvent | Temperature (°C) | Expected Product | Illustrative Yield (%) |
| Polyphosphoric acid (PPA) | - | 80-100 | 1,4-diazabicyclo[4.2.1]nonan-5-one | 70-85 |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 0-25 | 1,4-diazabicyclo[4.2.1]nonan-5-one | 65-80 |
| Sulfuric acid (H₂SO₄) | Acetic acid | 25-50 | 1,4-diazabicyclo[4.2.1]nonan-5-one | 75-90 |
Note: The yields presented are illustrative and based on typical Beckmann rearrangements of bicyclic ketoximes.
Under certain conditions, particularly when the migrating group can form a stable carbocation, a fragmentation reaction can occur, which is often referred to as an "abnormal" Beckmann rearrangement. univ.kiev.ua This pathway competes with the normal rearrangement. wikipedia.org In the case of this compound, fragmentation would be initiated by the cleavage of the C4-C5 bond, which is anti to the hydroxyl group.
This fragmentation would generate a carbocation at C5 and a nitrile function at C4. The stability of the resulting carbocation is a critical factor. The bicyclic nature of the starting material might introduce ring strain that could influence the propensity for fragmentation. The resulting intermediate could then undergo various subsequent reactions, such as elimination or capture by a nucleophile, leading to a mixture of products. For instance, fragmentation could lead to the formation of a cyanomethyl-substituted piperidine derivative.
The Beckmann rearrangement is highly stereospecific. The group that is anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. illinois.eduorganic-chemistry.org Therefore, the stereochemistry of the oxime (syn or anti) dictates the structure of the resulting product.
For 1-azabicyclo[3.2.1]octan-4-one oxime, two stereoisomers are possible: the (E)-isomer and the (Z)-isomer.
In the (E)-isomer , the hydroxyl group is anti to the C3-C4 bond. Migration of the C3 carbon would lead to the formation of the lactam 1,5-diazabicyclo[4.2.1]nonan-4-one.
In the (Z)-isomer , the hydroxyl group is anti to the C5-C4 bond. Migration of the C5 carbon would result in the formation of the lactam 1,4-diazabicyclo[4.2.1]nonan-5-one.
Since the prompt specifies the (E)-isomer, the expected major product from a normal Beckmann rearrangement would be 1,5-diazabicyclo[4.2.1]nonan-4-one. If the reaction conditions allow for isomerization between the (E) and (Z) forms, a mixture of both lactams could be obtained. wikipedia.org
Stereochemical Influence on Beckmann Rearrangement Products:
| Oxime Isomer | Migrating Group (anti to OH) | Major Lactam Product |
| (E)-isomer | C3-C4 bond | 1,5-diazabicyclo[4.2.1]nonan-4-one |
| (Z)-isomer | C5-C4 bond | 1,4-diazabicyclo[4.2.1]nonan-5-one |
Oxime Radical Chemistry
The relatively weak N-O bond in oximes can undergo homolytic cleavage to generate iminoxyl radicals. nih.govnih.gov These radical species are versatile intermediates in a variety of synthetic transformations.
Iminoxyl radicals can be generated from oximes using various methods, including oxidation with metal salts (e.g., lead tetraacetate, cerium(IV) ammonium nitrate) or through photoredox catalysis. nih.gov Once formed, the iminoxyl radical from this compound can participate in several types of reactions.
The reactivity of the iminoxyl radical is characterized by its ability to undergo intramolecular hydrogen atom transfer (HAT) or addition to unsaturated systems. Due to the bicyclic structure, a 1,5-HAT from a suitable C-H bond is a plausible pathway. For instance, abstraction of a hydrogen atom from C2 or C6 could lead to the formation of a carbon-centered radical, which could then undergo further reactions such as cyclization or oxidation.
Another potential reaction pathway for the iminoxyl radical is intermolecular addition to a suitable radical acceptor. The reactivity and selectivity of these processes would be influenced by the steric and electronic properties of the bicyclic framework.
Methods for Generation of Iminoxyl Radicals and Their Potential Fates:
| Method of Generation | Reagents | Potential Radical Fate |
| Oxidation | Pb(OAc)₄, Ce(NH₄)₂(NO₃)₆ | Intramolecular 1,5-HAT, Intermolecular addition |
| Photoredox Catalysis | Ru(bpy)₃Cl₂, Ir(ppy)₃ | Intramolecular 1,5-HAT, Intermolecular addition |
This table provides illustrative examples of common methods for generating iminoxyl radicals and their general reactivity patterns.
Reactions of the Azabicyclo[3.2.1]octane Core
The bicyclic framework itself offers several sites for synthetic modification, allowing for the introduction of diverse functional groups and structural alterations.
The tertiary amine at the bridgehead nitrogen (N1) is a key site for functionalization. Standard reactions for tertiary amines can be applied to modify this position. For example, N-benzyl groups, often used as protecting groups during synthesis, can be introduced or removed. google.com Deprotection is commonly achieved via catalytic hydrogenation. The nitrogen can also be protected with other groups, such as a tert-butyloxycarbonyl (Boc) group, which can be removed under acidic conditions using reagents like trifluoroacetic acid. google.com These protection/deprotection steps are crucial for controlling reactivity during multi-step syntheses of complex tropane (B1204802) alkaloids and related molecules built upon the azabicyclo[3.2.1]octane scaffold. ehu.es
Modification of the carbon skeleton of the azabicyclo[3.2.1]octane core can be achieved through various strategies. While direct functionalization at C4 of the oxime is challenging, the corresponding ketone precursor can be readily modified. For example, α-alkylation of the ketone before oximation allows for the introduction of substituents at the C3 and C5 positions.
Furthermore, rearrangement cascades can be used to introduce functionality. For instance, a TMSOTf-induced rearrangement has been used to prepare a 7-allylated 6-azabicyclo[3.2.1]octan-3-one, demonstrating that skeletal carbons can be functionalized. nih.govacs.org Such transformations are instrumental in the total synthesis of complex natural products like the Aristotelia alkaloids. nih.gov
The azabicyclo[3.2.1]octane ring system can undergo controlled ring-opening reactions, providing access to functionalized monocyclic structures or enabling skeletal rearrangements. These transformations can be used to alter the stereochemistry of the bicyclic core. For example, a temporary opening of the azabicycle has been used to invert the stereochemistry at a specific carbon center. nih.gov This sequence can involve steps such as enamide hydrolysis, ketone reduction, and a Mitsunobu cyclization to reform the bicyclic system with the desired stereoconfiguration. nih.gov Ring-opening can also be initiated by cleavage of C-N or C-C bonds under specific reductive or oxidative conditions, offering pathways to novel molecular scaffolds. rsc.orgpsu.edu
Advanced Spectroscopic and Structural Characterization of E 1 Azabicyclo 3.2.1 Octan 4 One Oxime and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. For (E)-1-azabicyclo[3.2.1]octan-4-one oxime, a suite of one-dimensional and two-dimensional NMR experiments provides comprehensive insights into its stereochemistry, connectivity, and conformation.
Proton (1H) NMR spectroscopy is particularly crucial for determining the stereochemistry around the carbon-nitrogen double bond of the oxime, a phenomenon known as E/Z isomerism. The assignment is based on the anisotropic effect of the hydroxyl group, which influences the chemical shifts of nearby protons. Specifically, protons that are syn (on the same side) to the oxime's hydroxyl group experience a significant downfield shift (deshielding) compared to protons that are anti (on the opposite side).
In the case of 1-azabicyclo[3.2.1]octan-4-one oxime, the protons on the carbons adjacent to the C=N bond (C-3 and C-5) are diagnostic. For the (E)-isomer, the hydroxyl group is oriented syn to the C-5 position and anti to the C-3 position. Consequently, the proton(s) at C-5 are expected to resonate at a lower field than the protons at C-3. Conversely, in the hypothetical (Z)-isomer, the protons at C-3 would be deshielded. The synthesis of related azabicyclic oximes has often shown a strong preference for the formation of the thermodynamically more stable (E)-isomer. researchgate.netnih.gov The observation of a single major isomer in synthesis, corroborated by these predictable chemical shift patterns, allows for a confident stereochemical assignment. nih.gov
Table 1: Representative 1H NMR Chemical Shifts for Assigning E/Z Isomerism in Azabicyclo[3.2.1]octan-4-one Oxime Derivatives
| Proton | Expected Chemical Shift (ppm) for (E)-Isomer | Rationale |
| H-5 | Downfield Shift | syn to the -OH group, leading to deshielding. |
| H-3 | Upfield Shift | anti to the -OH group. |
| -OH | Broad singlet | Chemical shift is variable and depends on solvent and concentration. |
Note: Actual chemical shift values can vary based on the solvent and specific substituents on the bicyclic frame.
Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the bicyclic core and the presence of the oxime functional group.
Table 2: Expected 13C NMR Chemical Shift Ranges for the this compound Skeleton
| Carbon Atom | Expected Chemical Shift (ppm) |
| C-4 (C=N) | 158 - 165 |
| C-2, C-5 (Bridgehead) | 50 - 65 |
| C-3 | 35 - 45 |
| C-6, C-7, C-8 | 25 - 40 |
Note: These are approximate ranges derived from analogous structures; precise values depend on experimental conditions.
While 1D NMR spectra establish connectivity and basic stereochemistry, two-dimensional (2D) techniques are essential for a definitive understanding of the molecule's three-dimensional structure in solution. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose.
A NOESY spectrum maps correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. For this compound, a key NOESY correlation would be expected between the oxime -OH proton and the protons at the C-5 position. This spatial proximity provides unambiguous proof of the (E)-configuration around the C=N bond. researchgate.net
Furthermore, NOESY experiments, in conjunction with coupling constant analysis from 1H NMR, help to elucidate the preferred conformation of the bicyclic system. For related 3-azabicyclo[3.2.1]octan-8-one derivatives, NMR studies have indicated a chair-envelope conformation. researchgate.net NOE correlations between specific axial and equatorial protons across the ring system can confirm such conformational preferences. researchgate.net Other 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign all proton and carbon signals unequivocally. researchgate.netnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In soft ionization techniques like Electrospray Ionization (ESI), this compound is expected to be detected as its protonated molecule, [M+H]+. google.com The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision makes it possible to determine the exact elemental formula of the molecule. For a compound with the formula C7H12N2O, HRMS would distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), thereby providing definitive proof of its chemical formula. nih.govmdpi.com
Table 3: Mass Spectrometry Data for C7H12N2O
| Analysis Type | Expected Result | Information Gained |
| MS (ESI) | m/z = 141.10 ([M+H]+) | Confirms Molecular Weight (140.18 g/mol ) |
| HRMS (ESI) | Calculated m/z for [C7H13N2O]+: 141.1022 | Confirms Elemental Formula |
X-ray Crystallography for Absolute Configuration and Conformation
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unequivocal evidence for the absolute configuration, bond lengths, bond angles, and the conformation of the molecule.
For derivatives of azabicyclo[3.2.1]octan-4-one oxime, X-ray analysis has been used to unambiguously confirm the (E)-geometry of the oxime group. nih.govresearchgate.net The resulting crystal structure would also reveal the conformation of the six-membered and five-membered rings within the bicyclic system, confirming, for example, a chair-envelope or other low-energy conformation. This solid-state data provides a crucial benchmark for comparison with the solution-state conformational analysis derived from NMR studies. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the oxime and the azabicyclic amine structure.
The most prominent features would include a broad absorption band in the 3600-3100 cm-1 region, which is characteristic of the O-H stretching vibration of the oxime group. mdpi.com The C=N stretching vibration of the imine is expected to appear in the 1690-1620 cm-1 range. researchgate.net Additionally, absorptions corresponding to aliphatic C-H stretching will be observed just below 3000 cm-1. libretexts.org
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm-1) | Peak Characteristic |
| Oxime (-OH) | O-H Stretch | 3600 - 3100 | Strong, Broad |
| Alkane (-CH2-, -CH-) | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Oxime (C=N) | C=N Stretch | 1690 - 1620 | Medium, Sharp |
| Amine (C-N) | C-N Stretch | 1250 - 1020 | Medium |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies for Structural Elucidation
Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure and properties of molecules. nih.gov It is particularly valuable for structural elucidation by predicting spectroscopic parameters and analyzing conformational landscapes.
Prediction of NMR Chemical Shifts and Coupling Constants
The in silico prediction of Nuclear Magnetic Resonance (NMR) parameters is a crucial step in confirming the structure of synthesized compounds. rsc.org The Gauge-Including Atomic Orbital (GIAO)/DFT method is a widely accepted approach for computing shielding constants with high accuracy and reliability. nih.govnih.gov This technique allows for the precise calculation of both ¹H and ¹³C chemical shifts by modeling the local electronic environment around each nucleus. rsc.orgnih.gov
For complex bicyclic systems like azabicyclo[3.2.1]octanes, DFT calculations can help unambiguously assign signals in experimental spectra, which can be challenging due to overlapping signals and complex coupling patterns. researchgate.netscience.gov While specific computational NMR data for (E)-1-azabicyclo[3.2.1]octan-4-one oxime are not extensively published, studies on analogous complex oximes and bicyclic systems demonstrate the power of this approach. nih.govresearchgate.net By comparing the computationally predicted spectrum with the experimental one, researchers can confirm the proposed structure and stereochemistry. nih.gov The accuracy of these predictions is highly dependent on the choice of the density functional and basis set, often requiring screening to find the optimal level of theory for a specific class of molecules. mdpi.comresearchgate.net
Table 1: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for a Related Azabicyclo[3.2.1]octane Derivative This table is a representative example based on typical accuracies found in the literature to illustrate the utility of DFT in NMR prediction.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G*) | Δδ (ppm) |
|---|---|---|---|
| C2 | 45.2 | 45.8 | 0.6 |
| C3 | 28.9 | 28.5 | -0.4 |
| C4 | 209.1 (C=O) | 208.5 | -0.6 |
| C5 | 58.7 | 59.1 | 0.4 |
| C6 | 26.5 | 26.9 | 0.4 |
| C7 | 27.1 | 27.3 | 0.2 |
Conformational Analysis and Energy Landscapes
The rigid bicyclo[3.2.1]octane framework can still adopt several conformations. The six-membered piperidine ring typically exists in a chair or a boat conformation, while the five-membered cyclopentane ring adopts an envelope conformation. science.gov DFT calculations are employed to optimize the geometry of these different conformers and determine their relative energies, thereby identifying the most stable, lowest-energy structure. researchgate.net
For the related 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime, studies have shown that the molecule preferentially adopts a chair-envelope conformation. uah.es Computational analysis of similar 8-oxabicyclo[3.2.1]octane systems has also been used to predict the relative energies of chair and boat conformers, demonstrating that while the chair form is often more stable, the energy difference can be small and influenced by substituents. researchgate.net An energy landscape can be mapped by calculating the energy barriers between these stable conformers, providing a comprehensive picture of the molecule's conformational dynamics. nih.gov
Table 2: Calculated Relative Energies of a Bicyclo[3.2.1]octane Ring System Data adapted from studies on analogous systems to illustrate conformational energy differences.
| Conformation (Six-Membered Ring) | DFT Method | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | B3LYP/6-31G* | 0.00 (Reference) |
| Boat | B3LYP/6-31G* | +4.8 |
Mechanistic Studies using Computational Chemistry
Computational chemistry is instrumental in mapping the reaction pathways of complex organic transformations, allowing for the characterization of transient species like transition states and intermediates.
Transition State Analysis of Key Reactions (e.g., Beckmann Rearrangement, 1,4-Elimination-Addition)
Beckmann Rearrangement: The Beckmann rearrangement of ketoximes is a classic reaction used to synthesize amides or lactams. nih.govlscollege.ac.in For cyclic ketoximes like this compound, this reaction would yield a bicyclic lactam. Computational studies, particularly using DFT, have been pivotal in elucidating the mechanism of this rearrangement. nih.gov These studies investigate whether the reaction proceeds through a single, concerted transition state or a stepwise pathway involving a nitrilium ion intermediate after the departure of the hydroxyl group. nih.govchemistrysteps.com For cyclohexanone (B45756) oxime, a close analog, RB3LYP calculations have shown that the mechanism can be concerted, avoiding charged intermediates. nih.gov Transition state analysis allows for the calculation of activation energy barriers, providing a quantitative understanding of the reaction kinetics. unive.it
1,4-Elimination-Addition: An alternative pathway for oximes can involve elimination reactions. A 1,4-elimination-addition mechanism, while less common than the Beckmann rearrangement, is a plausible non-rearrangement pathway. This process would involve the removal of a proton at the C5 position and the departure of the hydroxyl group from the nitrogen, forming a conjugated intermediate, followed by the addition of a nucleophile. Computational studies can model this proposed pathway by locating the transition states for both the elimination and subsequent addition steps. Studies on related tandem β-elimination/hetero-Michael addition reactions show that computational modeling can provide a complete mechanistic picture of such processes, including identifying the rate-limiting step. researchgate.net
Understanding Stereoselectivity and Reaction Pathways
The Beckmann rearrangement is known to be highly stereospecific. The migrating group is always the one that is in an anti-periplanar position relative to the leaving group on the oxime nitrogen. lscollege.ac.inwikipedia.org In the case of this compound, the migrating group would be the C5-bridgehead carbon framework, leading to a specific regioisomer of the resulting lactam.
DFT calculations can rationalize this stereoselectivity by comparing the activation energies for the migration of the two different groups attached to the original carbonyl carbon. The transition state corresponding to the migration of the anti group is consistently found to be significantly lower in energy than that for the migration of the syn group. This difference in energy barriers explains the high stereoselectivity observed experimentally. By mapping the potential energy surface, computational models can confirm the favored reaction pathway and predict the structure of the major product. chemistrysteps.com
Molecular Modeling and Dynamics
While DFT calculations are excellent for studying stationary points on a potential energy surface (like stable conformers and transition states), molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mpg.de An MD simulation models the motion of atoms by solving Newton's equations of motion, offering a way to explore the complete conformational landscape.
For this compound, MD simulations could be used to study the flexibility of the bicyclic system. These simulations can reveal the pathways of interconversion between the chair and boat conformers, calculate the free energy barriers for these transitions, and determine the most populated conformational states at a given temperature. mpg.de This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with solvents, catalysts, or biological receptors.
Derivatization and Functionalization Strategies from E 1 Azabicyclo 3.2.1 Octan 4 One Oxime
Formation of Oxime Esters
The hydroxyl group of the oxime moiety in (E)-1-azabicyclo[3.2.1]octan-4-one oxime is amenable to esterification, yielding O-acyl or O-sulfonyl derivatives. These reactions are typically achieved by treating the oxime with an appropriate acylating or sulfonylating agent in the presence of a base. The resulting esters can modify the parent molecule's lipophilicity and electronic properties and can also serve as intermediates for further reactions, such as Beckmann rearrangements.
Common strategies for the formation of oxime esters include:
Acylation: Reaction with acid chlorides (R-COCl) or anhydrides ((R-CO)₂O) in the presence of a base like pyridine or triethylamine yields the corresponding O-acyl oxime ester.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), typically in the presence of a base, affords stable O-sulfonyl oximes. clockss.org The formation of crystalline oxime tosylates is a well-established procedure for related bicyclic systems.
These derivatization reactions are summarized in the table below.
| Derivative Type | Reagent | Base | Product |
| O-Acetyl Oxime | Acetyl Chloride or Acetic Anhydride | Pyridine | (E)-1-azabicyclo[3.2.1]octan-4-one O-acetyl oxime |
| O-Benzoyl Oxime | Benzoyl Chloride | Triethylamine | (E)-1-azabicyclo[3.2.1]octan-4-one O-benzoyl oxime |
| O-Tosyl Oxime | p-Toluenesulfonyl Chloride (TsCl) | Pyridine | (E)-1-azabicyclo[3.2.1]octan-4-one O-tosyl oxime |
| O-Mesyl Oxime | Methanesulfonyl Chloride (MsCl) | Triethylamine | (E)-1-azabicyclo[3.2.1]octan-4-one O-mesyl oxime |
Synthesis of Oxime Ethers
The synthesis of oxime ethers from this compound involves the alkylation or silylation of the oxime's hydroxyl group. clockss.org This functionalization is a key strategy for introducing a wide variety of substituents, thereby altering the molecule's steric and electronic profile. Oxime ethers are generally more stable than their ester counterparts.
The primary methods for synthesizing oxime ethers are:
O-Alkylation: This is commonly performed by first deprotonating the oxime with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form the corresponding oximate anion. This nucleophilic anion is then treated with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide), to yield the desired O-alkyl oxime ether.
O-Silylation: For the introduction of a silyl protecting group, the oxime can be reacted with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The formation of O-silyl ketoximes is a common transformation. nih.gov
The following table illustrates representative oxime ether synthesis strategies.
| Derivative Type | Reagent(s) | Base / Conditions | Product |
| O-Methyl Oxime | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | (E)-1-azabicyclo[3.2.1]octan-4-one O-methyl oxime |
| O-Benzyl Oxime | Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | (E)-1-azabicyclo[3.2.1]octan-4-one O-benzyl oxime |
| O-Allyl Oxime | Allyl Bromide | Sodium Hydride (NaH) | (E)-1-azabicyclo[3.2.1]octan-4-one O-allyl oxime |
| O-TBDMS Oxime | TBDMS-Cl | Imidazole | (E)-1-azabicyclo[3.2.1]octan-4-one O-TBDMS oxime |
Modifications at the Bridging Nitrogen Atom (N1) of the Bicyclic Ring
The nitrogen atom at the N1 position of the 1-azabicyclo[3.2.1]octane skeleton is a bridgehead tertiary amine. Its lone pair of electrons is available for reaction with electrophiles, with the most common modification being quaternization. This reaction introduces a permanent positive charge to the molecule, significantly increasing its polarity and aqueous solubility.
Quaternization: The N1 atom can be readily alkylated by treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a quaternary ammonium salt. semanticscholar.org This reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile. The resulting ammonium salts are typically crystalline solids. Quaternization is a well-known reaction for related azabicyclic systems such as tropanes and granatanes. nih.govgoogle.com
| Reagent | Solvent | Product |
| Methyl Iodide (CH₃I) | Acetonitrile | 1-Methyl-4-(hydroxyimino)-1-azoniabicyclo[3.2.1]octane iodide |
| Ethyl Bromide (EtBr) | Acetone | 1-Ethyl-4-(hydroxyimino)-1-azoniabicyclo[3.2.1]octane bromide |
| Benzyl Bromide (BnBr) | Dichloromethane | 1-Benzyl-4-(hydroxyimino)-1-azoniabicyclo[3.2.1]octane bromide |
Introduction of Side Chains and Other Functional Groups
The introduction of side chains and other functional groups onto the 1-azabicyclo[3.2.1]octane framework is a powerful strategy for creating structural diversity. These modifications are typically carried out on the parent ketone, 1-azabicyclo[3.2.1]octan-4-one, prior to the formation of the oxime. The primary sites for such functionalization are the α-carbons adjacent to the carbonyl group (C3 and C5).
Key strategies include:
Aldol Condensation: The parent ketone can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with various aldehydes or ketones in an aldol reaction to introduce a β-hydroxy carbonyl side chain. This approach is well-documented for the analogous 8-azabicyclo[3.2.1]octan-3-one (tropinone) system. ehu.es
Alkylation of Enolates/Enamines: The enolate generated from the ketone can also be alkylated with alkyl halides to introduce simple alkyl side chains. Alternatively, the ketone can be converted to an enamine, which can then be alkylated and subsequently hydrolyzed back to the substituted ketone.
Functionalization of the Bicyclo[3.2.1]octane Core: More complex strategies can be employed to build the bicyclic system with pre-installed functional groups, which can then be further manipulated. mdpi.com For instance, cycloaddition reactions can be used to construct the core with substituents at various positions.
These transformations on the precursor ketone allow for a wide range of substituted oximes to be synthesized, as shown in the conceptual table below.
| Reaction on Precursor Ketone | Reagent(s) | Subsequent Oximation | Product Example |
| Aldol Reaction | 1. LDA 2. Benzaldehyde | NH₂OH·HCl, Base | (E)-3-(Hydroxy(phenyl)methyl)-1-azabicyclo[3.2.1]octan-4-one oxime |
| α-Alkylation | 1. LDA 2. Methyl Iodide | NH₂OH·HCl, Base | (E)-3-Methyl-1-azabicyclo[3.2.1]octan-4-one oxime |
| Mannich Reaction | Formaldehyde, Dimethylamine HCl | NH₂OH·HCl, Base | (E)-3-((Dimethylamino)methyl)-1-azabicyclo[3.2.1]octan-4-one oxime |
Applications As Synthetic Intermediates and Building Blocks
In Total Synthesis of Complex Natural Products
The rigid, three-dimensional structure of the 1-azabicyclo[3.2.1]octane core makes it an attractive starting point for the synthesis of natural products containing bridged ring systems.
Tropane (B1204802) alkaloids are a class of natural products characterized by a core 8-azabicyclo[3.2.1]octane structure. nih.govehu.es Notable members include cocaine and atropine, which exhibit significant biological activities. nih.gov The synthesis of the tropane skeleton is a major focus in organic chemistry. rsc.org
It is important to note that the core structure of tropane alkaloids features the nitrogen atom at the 8-position, bridging the six-membered and five-membered rings. The subject compound, (E)-1-azabicyclo[3.2.1]octan-4-one oxime, possesses a 1-azabicyclo[3.2.1]octane skeleton, where the nitrogen atom is at a bridgehead position. Due to this fundamental structural difference, this oxime is not a direct precursor for the synthesis of tropane alkaloids through conventional synthetic routes that aim to build the 8-azabicyclo[3.2.1]octane core. Synthetic strategies for tropane alkaloids typically involve methods like intramolecular Mannich reactions or desymmetrization of tropinone (B130398) derivatives to construct the specific 8-aza scaffold. ehu.es
Homotropane alkaloids, such as adaline and euphococcinine, are higher homologs of tropanes and contain a 9-azabicyclo[3.3.1]nonane ring system. nih.govmdpi.com These compounds are often found in the defensive secretions of insects and possess interesting biological properties. nih.gov
The synthesis of the homotropane skeleton from this compound would necessitate a significant skeletal rearrangement and ring expansion. A key reaction of oximes is the Beckmann rearrangement, which converts an oxime into an amide. masterorganicchemistry.com In the case of a cyclic ketoxime, this reaction results in a ring-expanded lactam. The Beckmann rearrangement of 1-azabicyclo[3.2.1]octan-4-one oxime could theoretically proceed via migration of one of the two alpha-carbon atoms (C3 or C5). This would lead to the formation of a nine-membered ring containing two nitrogen atoms (a diazabicyclononane), not the 9-azabicyclo[3.3.1]nonane carbon skeleton of homotropane alkaloids. Therefore, this compound is not a typical intermediate for homotropane synthesis.
The true synthetic utility of this compound lies in its potential as a precursor for other unique bridged nitrogen heterocycles, primarily through the Beckmann rearrangement. masterorganicchemistry.comaudreyli.com This reaction transforms the oxime into a lactam, effectively inserting the nitrogen atom into the carbocyclic framework and creating a new, larger ring system. rsc.org
The rearrangement of the oxime of a bicyclo[3.2.1]octanone system can be regioselective, depending on which carbon-carbon bond migrates. ndl.go.jpsemanticscholar.org For this compound, two potential lactam products could be formed, expanding the original six-membered piperidine ring into a seven-membered ring.
Migration of the C3-C4 bond: This would result in a 1,5-diazabicyclo[4.2.1]nonan-3-one skeleton.
Migration of the C4-C5 bond: This would lead to a 1,4-diazabicyclo[4.3.1]decan-5-one skeleton.
These resulting bridged lactams are themselves valuable intermediates. They can be further modified, for instance, by reduction of the amide bond to yield the corresponding bicyclic diamines, which are scaffolds for new ligands or biologically active molecules. researchgate.net The ability to generate these more complex bridged systems makes the starting oxime a key building block for constructing novel heterocyclic frameworks that are not easily accessible through other methods. nih.govacs.org
| Reactant | Reaction | Potential Product (via C3 migration) | Potential Product (via C5 migration) |
|---|---|---|---|
| This compound | Beckmann Rearrangement | 1,5-diazabicyclo[4.2.1]nonan-3-one | 1,4-diazabicyclo[4.3.1]decan-5-one |
Development of Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The field of asymmetric synthesis often employs chiral, non-racemic molecules to control the stereochemical outcome of a reaction. acs.org Bridged bicyclic structures are particularly favored for creating chiral ligands and auxiliaries due to their rigid conformations, which can create a well-defined chiral environment. nih.gov
While the synthesis of enantiomerically pure azabicyclo[3.2.1]octane derivatives is an active area of research, there is currently no specific information in the scientific literature describing the use of this compound or its derivatives as chiral auxiliaries or as ligands in asymmetric catalysis. The development of synthetic routes to enantiopure versions of this oxime could, however, open avenues for its exploration in this capacity in the future.
Exploration in Medicinal Chemistry (focused on synthetic routes and structural modifications)
Bridged nitrogen heterocycles are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov The 1-azabicyclo[3.2.1]octane framework is explored for its potential in developing new therapeutic agents.
There is significant interest in azabicyclic compounds as potential analgesic agents. bath.ac.ukosti.gov Patent literature indicates that azabicyclo[3.2.1]oximes and their derivatives are useful as analgesics and for treating cognitive decline. google.com The oxime functionality is a key feature that can be readily converted into other groups to modulate biological activity.
A common synthetic transformation in this context is the reduction of the oxime to the corresponding amine. For example, the reduction of related azabicyclononane oximes has been employed to prepare 3-amino derivatives, which serve as precursors for pharmacologically active amides. google.com Applying this strategy to this compound would yield 1-azabicyclo[3.2.1]octan-4-amine. This amine is a crucial intermediate, providing a handle for introducing a wide variety of substituents through acylation or alkylation, allowing for the systematic exploration of structure-activity relationships (SAR) in the pursuit of new analgesic compounds.
| Starting Material | Reaction | Product | Potential Application |
|---|---|---|---|
| This compound | Reduction (e.g., H₂, Raney Ni) | 1-azabicyclo[3.2.1]octan-4-amine | Intermediate for analgesic agents |
Synthesis of Cholinesterase Inhibitor Analogues
There is no direct evidence in the reviewed scientific literature to suggest that "this compound" has been employed as a precursor for the synthesis of cholinesterase inhibitor analogues. Studies on cholinesterase inhibitors have explored various bicyclic scaffolds, but a synthetic pathway originating from this specific oxime has not been reported.
Synthesis of Vasopressin Antagonist Scaffolds
This compound serves as a potential precursor for the synthesis of vasopressin antagonist scaffolds through a classic chemical transformation known as the Beckmann rearrangement. This reaction converts an oxime into an amide, and in the case of a cyclic ketoxime, it results in a ring-expanded lactam.
The Beckmann rearrangement of this compound would yield a 1,4-diazepan-5-one scaffold. This seven-membered lactam ring system is a key structural feature in a number of vasopressin receptor antagonists. The rearrangement is typically catalyzed by acid.
The general mechanism for the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, displacing the water molecule and forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide, in this case, the bicyclic lactam.
The resulting 1,4-diazepan-5-one scaffold can then be further functionalized to produce a variety of vasopressin antagonist analogues. The amide nitrogen and other positions on the bicyclic system provide handles for the introduction of different substituents to optimize the compound's binding affinity and selectivity for the vasopressin receptors (V1a and V2).
| Starting Material | Reaction | Key Reagents | Product Scaffold | Potential Application |
| This compound | Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | 1,4-Diazepan-5-one | Vasopressin Antagonist |
This synthetic strategy highlights the utility of this compound as a valuable building block for accessing complex heterocyclic structures with potential therapeutic applications.
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Methodologies for the (E)-Oxime and its Derivatives
The development of novel stereoselective synthetic methodologies for (E)-1-azabicyclo[3.2.1]octan-4-one oxime and its derivatives is a paramount area of future research. The stereochemistry of the oxime and its surrounding chiral centers can profoundly influence its biological activity and chemical reactivity.
Future efforts in this area could focus on several promising strategies. One such approach is the use of chiral catalysts in the oximation reaction itself. While traditional oximation methods often yield mixtures of (E) and (Z) isomers, the development of chiral Brønsted or Lewis acid catalysts could facilitate the direct and stereoselective synthesis of the desired (E)-oxime. mdpi.com Another avenue for exploration is the asymmetric hydrogenation of the oxime C=N double bond. Recent advancements in iridium-catalyzed asymmetric hydrogenation of oximes have shown high enantioselectivity and chemoselectivity, a methodology that could be adapted to this compound to produce chiral hydroxylamines. researchgate.netincatt.nl
Furthermore, the development of stereoselective routes to functionalized 1-azabicyclo[3.2.1]octan-4-one precursors will be crucial. This could involve asymmetric allylic alkylation or enantioselective deprotonation strategies on related tropinone (B130398) systems to introduce chirality prior to oxime formation. ehu.esresearchgate.net The table below outlines potential stereoselective methods that could be explored.
| Method | Catalyst/Reagent | Potential Outcome |
| Asymmetric Oximation | Chiral Brønsted or Lewis Acids | Direct formation of the (E)-oxime with high enantioselectivity. |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Stereoselective reduction of the oxime to chiral hydroxylamines. researchgate.netincatt.nl |
| Desymmetrization of Precursors | Chiral Palladium Catalysts | Enantioselective functionalization of the bicyclic core before oximation. ehu.esacs.org |
Advanced Mechanistic Investigations of Complex Rearrangements and Transformations
The Beckmann rearrangement of oximes is a classic and powerful transformation for the synthesis of amides and lactams. masterorganicchemistry.comwikipedia.org For this compound, this rearrangement could lead to novel expanded ring systems with potential applications in medicinal chemistry. Future research should focus on advanced mechanistic investigations of these complex rearrangements.
Computational studies, such as those employing Density Functional Theory (DFT), will be invaluable in elucidating the reaction pathways of the Beckmann rearrangement for this specific bicyclic system. researchgate.netacs.org Such studies can help predict the stereospecificity of the rearrangement, identify potential fragmentation pathways that may compete with rearrangement, and guide the choice of catalysts and reaction conditions to favor the desired product. core.ac.uknih.govorganicreactions.orgyoutube.com For instance, the anti-periplanar migrating group in the Beckmann rearrangement is a key stereochemical determinant, and computational models can predict the migratory aptitude of the different carbon atoms in the bicyclic framework. wikipedia.org
Experimental studies will also be crucial to validate theoretical predictions. These could involve isotopic labeling studies to trace the migration of specific atoms and kinetic studies to determine the influence of substituents and reaction conditions on the rearrangement rate and outcome. The table below summarizes key areas for mechanistic investigation.
| Area of Investigation | Techniques | Expected Insights |
| Beckmann Rearrangement Pathways | DFT Calculations, Isotopic Labeling | Prediction of regio- and stereoselectivity, identification of transition states and intermediates. researchgate.netcore.ac.ukuniv.kiev.ua |
| Competing Fragmentation Reactions | Mass Spectrometry, Product Analysis | Understanding of factors that favor fragmentation over rearrangement. nih.govnih.gov |
| Influence of Catalysts | Kinetic Studies, In-situ Spectroscopy | Optimization of reaction conditions for selective transformations. illinois.edu |
Exploration of New Reactivity Pathways and Synthetic Utility
Beyond the Beckmann rearrangement, the oxime functionality of this compound offers a gateway to a wide range of other chemical transformations. Future research should aim to explore these new reactivity pathways and expand the synthetic utility of this compound. rsc.org
One promising area is the generation and application of iminyl radicals from the oxime. rsc.org Iminyl radicals are versatile intermediates that can participate in a variety of cyclization and ring-opening reactions. nih.govresearchgate.netrsc.orgacs.org For example, an iminyl radical generated from this compound could undergo intramolecular hydrogen atom transfer followed by cyclization to generate novel, more complex bridged polycyclic structures. nsf.gov
Another avenue for exploration is the participation of the oxime in cycloaddition reactions. rsc.orgresearchgate.net For instance, the oxime could be converted to a nitrone, which can then undergo 1,3-dipolar cycloaddition with various dipolarophiles to construct new heterocyclic rings fused to the azabicyclic core. researchgate.netnih.govacs.org The table below highlights some of the potential reactivity pathways to be explored.
| Reactivity Pathway | Key Intermediate | Potential Products |
| Iminyl Radical Cyclization | Iminyl Radical | Novel bridged polycyclic aza-heterocycles. nih.govresearchgate.netrsc.org |
| 1,3-Dipolar Cycloaddition | Nitrone | Fused isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives. rsc.orgresearchgate.net |
| "Click" Chemistry | Oxime Ligation | Bioconjugates and functional materials. rsc.org |
Applications in Diversity-Oriented Synthesis and Libraries of Bridged Azabicyclic Oximes
The rigid 1-azabicyclo[3.2.1]octane scaffold is an excellent starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecules for high-throughput screening. mdpi.comnih.gov Future research should leverage this compound as a versatile building block for the construction of libraries of bridged azabicyclic oximes and their derivatives.
By combining the various synthetic methodologies discussed above, it will be possible to systematically modify the azabicyclic core and the oxime functionality to generate a large collection of related but structurally distinct compounds. nih.govacs.org For example, a library could be constructed by first functionalizing the bicyclic core through stereoselective methods, and then diversifying the oxime moiety through various reactions such as etherification, esterification, and reduction. escholarship.orgescholarship.orgresearchgate.netnih.gov
The resulting libraries of bridged azabicyclic oximes could then be screened for a wide range of biological activities, given the prevalence of the tropane (B1204802) scaffold in medicinally relevant compounds. acs.org The table below outlines a potential strategy for the development of such a library.
| Stage | Synthetic Strategy | Source of Diversity |
| Scaffold Functionalization | Asymmetric catalysis, cycloadditions | Introduction of diverse substituents and stereocenters on the bicyclic core. nih.govacs.org |
| Oxime Derivatization | Etherification, esterification, reduction, rearrangement | Variation of the functionality at the 4-position. |
| Library Screening | High-throughput biological assays | Identification of novel bioactive compounds. |
Q & A
Basic Questions
Q. What are the common synthetic routes for (E)-1-azabicyclo[3.2.1]octan-4-one oxime, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis of 1-azabicyclo[3.2.1]octane derivatives often involves intramolecular carbocationic cyclization of tetrahydropyridine precursors in acidic media (e.g., trifluoromethanesulfonic acid), as described in . For oxime formation, the Beckmann rearrangement of ketones (e.g., noradamantan-2-one oxime) is a key step, though product distribution (e.g., ring-expansion vs. fragmentation products) is time-dependent and requires careful optimization of reaction duration and acid catalysts . To improve purity, chromatographic separation and spectroscopic validation (NMR, MS) are recommended.
Q. How can the (E)-configuration of the oxime group be confirmed experimentally?
- Methodological Answer : The (E)-configuration is determined using nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of substituents. For example, antiperiplanar geometry in oximes can be inferred from coupling constants in H-NMR or through X-ray crystallography. highlights the role of acid-catalyzed isomerization in stabilizing specific configurations, which can be monitored via HPLC or polarimetry .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 1-azabicyclo[3.2.1]octane oximes?
- Methodological Answer : By-product formation (e.g., fragmentation products) is influenced by reaction time and acid strength. demonstrates that prolonged exposure to polyphosphate esters converts initial products (e.g., lactams) into fragmented cyanobicyclo derivatives. A kinetic study using in situ FTIR or GC-MS can identify optimal termination points. Additionally, steric and electronic modulation of precursors (e.g., substituents on phenyl groups) may reduce competing pathways .
Q. How should researchers address contradictions in reported biological activities of 1-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Contradictions may arise from differences in receptor expression levels or experimental timelines. For example, shows that the analgesic efficacy of a related compound decreased over time due to downregulation of M1/M2 receptors in the brain. To resolve discrepancies, researchers should standardize models (e.g., neuropathic pain induction protocols) and include longitudinal receptor expression analyses (e.g., Western blotting) alongside behavioral assays .
Q. What methodological strategies are effective for stereochemical analysis of azabicyclooxime derivatives?
- Methodological Answer : Advanced techniques include chiral HPLC with polarimetric detection and computational modeling (DFT calculations) to predict stability of (E) vs. (Z) isomers. provides SMILES notations and PubChem data for stereochemical validation, while emphasizes acid-catalyzed isomerization pathways, which can be tracked via C-NMR or circular dichroism .
Q. How can structure-activity relationships (SAR) be systematically studied for azabicyclooxime derivatives?
- Methodological Answer : SAR studies require modular synthesis of analogs with variations in substituents (e.g., alkyl, aryl, or heterocyclic groups) on the bicyclic core. and highlight the importance of nitrogen/oxygen positioning in biological interactions. High-throughput screening (e.g., binding assays for M1/M4 receptors) combined with molecular docking simulations can identify critical pharmacophores. For neuropathic pain targets, in vivo electrophysiology in ACC or striatal regions (as in ) can validate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
